5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between aryl halides and boronic acids.
Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and other environmentally friendly protocols are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Products: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Formation of quinoline N-oxides.
Scientific Research Applications
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H9BrFNO2 |
---|---|
Molecular Weight |
310.12 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI Key |
KRXOUYROTUXKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
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